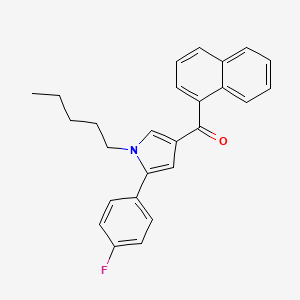

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Descripción general

Descripción

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C26H24FNO and its molecular weight is 385.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with ERα in a manner similar to 4-OHT, a native ligand . This suggests that the compound may bind to the receptor and induce a conformational change, which could then influence the transcription of estrogen-responsive genes.

Análisis Bioquímico

Cellular Effects

The effects of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those associated with the endocannabinoid system. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of CB1 receptors by this compound can result in altered neurotransmitter release, impacting neuronal communication and potentially affecting behavior and cognition . In other cell types, such as immune cells, it may modulate inflammatory responses by influencing cytokine production.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with cannabinoid receptors. This binding leads to the activation or inhibition of downstream signaling pathways. For example, the activation of CB1 receptors can inhibit adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting protein kinase A activity. This cascade of events can alter gene expression and cellular responses. Additionally, the compound may influence other molecular targets, such as ion channels and G-protein coupled receptors, contributing to its diverse effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that it can remain stable under certain conditions, but may degrade when exposed to light or heat. Over time, its effects on cellular function can also change, with prolonged exposure potentially leading to desensitization of cannabinoid receptors and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may produce mild effects such as analgesia and relaxation. At higher doses, it can lead to more pronounced effects, including sedation, hypothermia, and potential toxicity. Studies have indicated that there is a threshold dose beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further studied for their biological activity. The compound’s metabolism can affect its overall efficacy and safety profile, as different metabolites may have distinct effects on the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound can readily cross cell membranes and accumulate in lipid-rich tissues such as the brain. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration in different parts of the body .

Subcellular Localization

Within cells, this compound is likely to localize to specific subcellular compartments. Its lipophilic nature suggests that it may associate with cellular membranes, including the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as interactions with membrane-bound receptors and enzymes are critical for its biochemical effects .

Actividad Biológica

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, commonly referred to as JWH-307, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with the endocannabinoid system. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C26H24FNO

- Molecular Weight : 385.5 g/mol

- CAS Number : 914458-39-2

The compound features a pyrrole ring and a naphthalene moiety, which contribute to its unique chemical properties and biological interactions.

The primary target of JWH-307 is the human estrogen alpha receptor (ERα) . The compound interacts with this receptor similarly to 4-hydroxytamoxifen (4-OHT), a known ligand, thereby influencing various signaling pathways within the cell.

Cellular Effects

JWH-307 modulates cell signaling pathways associated with the endocannabinoid system, particularly through activation of CB1 receptors. This activation can lead to:

- Altered neurotransmitter release

- Changes in gene expression

- Modifications in cellular metabolism

These effects can significantly impact neuronal communication and behavior, potentially leading to both therapeutic and adverse outcomes.

In vitro Studies

Research has demonstrated that JWH-307 exhibits high affinity for cannabinoid receptors, indicating its potential as a therapeutic agent for various conditions. For instance:

Case Studies

Several case studies have highlighted the implications of using synthetic cannabinoids like JWH-307:

- Case Study on Neurobehavioral Effects : A study reported that subjects using JWH-307 exhibited altered mood states and cognitive functions, emphasizing the need for caution in recreational use.

- Toxicological Reports : There have been instances where JWH-307 was implicated in adverse health effects, including acute psychosis and cardiovascular issues, particularly among adolescents.

Comparative Analysis with Other Synthetic Cannabinoids

To better understand the biological activity of JWH-307, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | Target Receptor | Affinity | Notable Effects |

|---|---|---|---|

| JWH-018 | CB1 | High | Euphoria, anxiety |

| JWH-073 | CB2 | Moderate | Anti-inflammatory |

| JWH-307 | ERα/CB1 | High | Altered cognition |

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C26H24FNO

- Molecular Weight : 385.5 g/mol

- CAS Number : 914458-31-4

- IUPAC Name : (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Structure

The structure of JWH-368 consists of a pyrrole ring connected to a naphthalene moiety, with a pentyl chain and a fluorophenyl substituent. This unique structure is crucial for its activity as a cannabinoid receptor agonist.

Cannabinoid Receptor Agonism

JWH-368 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors, mimicking the effects of natural cannabinoids like THC. Research has shown that synthetic cannabinoids can have varying potencies and efficacy at these receptors, impacting their potential therapeutic applications and side effects .

Pharmacological Studies

Synthetic cannabinoids, including JWH-368, are used in pharmacological studies to better understand the endocannabinoid system. They help elucidate the mechanisms of action of cannabinoids, their effects on neurotransmitter release, and their potential therapeutic roles in conditions such as chronic pain, anxiety, and appetite regulation .

Toxicological Research

Due to its classification as a new psychoactive substance (NPS), JWH-368 has been studied extensively in toxicology. Its detection in biological samples is crucial for forensic investigations related to drug use and abuse. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its identification in various matrices, including urine and blood .

Epidemiological Studies

Epidemiological research has focused on the prevalence of synthetic cannabinoids like JWH-368 in recreational drug use. Studies have linked the use of such compounds to adverse health effects, including severe psychological reactions and physiological disturbances, prompting public health discussions on regulation and harm reduction strategies .

Case Study 1: Toxicity Reports

A case study published in a toxicology journal documented several instances of acute toxicity associated with JWH-368 use. Patients presented with symptoms ranging from anxiety and paranoia to severe cardiovascular effects. These cases highlighted the need for awareness regarding synthetic cannabinoids' unpredictable effects compared to natural cannabis .

Case Study 2: Pharmacodynamics Research

In another study investigating the pharmacodynamics of JWH-368, researchers compared its effects with those of traditional cannabinoids. The findings indicated that while JWH-368 produced similar psychoactive effects, it also exhibited a higher risk profile for adverse reactions due to its potency at CB receptors .

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNACIYIFHTDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658825 | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-39-2 | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER93KF8CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.